molecular formula C12H15Cl2NO B11738679 Propanamide, N-(2,3-dichloro-6-methylphenyl)-2,2-dimethyl-

Propanamide, N-(2,3-dichloro-6-methylphenyl)-2,2-dimethyl-

Cat. No.: B11738679
M. Wt: 260.16 g/mol
InChI Key: OBDYYHRNMLKEPT-UHFFFAOYSA-N
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Description

Propanamide, N-(2,3-dichloro-6-methylphenyl)-2,2-dimethyl- is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of a propanamide group attached to a dichloro-methylphenyl ring, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-(2,3-dichloro-6-methylphenyl)-2,2-dimethyl- typically involves the reaction of 2,3-dichloro-6-methylphenylamine with 2,2-dimethylpropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of Propanamide, N-(2,3-dichloro-6-methylphenyl)-2,2-dimethyl- may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-(2,3-dichloro-6-methylphenyl)-2,2-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group, using reagents such as lithium aluminum hydride.

    Substitution: The dichloro groups on the phenyl ring can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Propanamide, N-(2,3-dichloro-6-methylphenyl)-2,2-dimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanamide, N-(2,3-dichloro-6-methylphenyl)-2,2-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Propanamide, N-(2,3-dichlorophenyl)-2,2-dimethyl-
  • Propanamide, N-(2,3-dichloro-6-ethylphenyl)-2,2-dimethyl-

Uniqueness

Propanamide, N-(2,3-dichloro-6-methylphenyl)-2,2-dimethyl- is unique due to the presence of both dichloro and methyl groups on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H15Cl2NO

Molecular Weight

260.16 g/mol

IUPAC Name

N-(2,3-dichloro-6-methylphenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C12H15Cl2NO/c1-7-5-6-8(13)9(14)10(7)15-11(16)12(2,3)4/h5-6H,1-4H3,(H,15,16)

InChI Key

OBDYYHRNMLKEPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)Cl)NC(=O)C(C)(C)C

Origin of Product

United States

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